N2-Butyl-N2-methylpyridine-2,3-diamine
Description
N²-Butyl-N²-methylpyridine-2,3-diamine is a pyridine-2,3-diamine derivative with dual alkyl substituents (butyl and methyl) at the N² position. Pyridine-2,3-diamine derivatives are widely explored in medicinal chemistry due to their versatile pharmacophore, enabling interactions with biological targets through hydrogen bonding and π-stacking . The butyl and methyl groups likely enhance lipophilicity, influencing solubility, bioavailability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-N-butyl-2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-4-8-13(2)10-9(11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPJFLJAIAIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N2-methylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with butyl and methyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N2-Butyl-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N2-Butyl-N2-methylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Butyl-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs differ in substituents at the N² position or the pyridine ring, leading to variations in molecular weight, steric effects, and electronic properties:
*Theoretical molecular weight based on structural analogy.
Biological Activity
N2-Butyl-N2-methylpyridine-2,3-diamine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atoms at positions 2 and 3 of the pyridine ring. This unique substitution pattern influences its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, potentially resulting in antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Bacillus subtilis | 20 | 30 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study: Anticancer Effects on HeLa Cells
A study evaluated the effects of this compound on HeLa cells (cervical cancer cell line). The results indicated:
- Cell Viability : A dose-dependent reduction in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.
These findings support the potential use of this compound in cancer therapy.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyridine derivatives. However, the unique combination of butyl and methyl groups imparts distinct biological activities compared to compounds like N2-Ethyl-N2-methylpyridine-2,3-diamine and N2-Benzyl-N2-methylpyridine-2,3-diamine.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| N2-Ethyl-N2-methylpyridine-2,3-diamine | Moderate | Low |
| N2-Benzyl-N2-methylpyridine-2,3-diamine | Low | High |
This table illustrates how the structural variations influence biological activities among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
